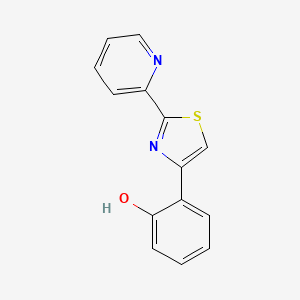![molecular formula C20H23N5O2 B2781904 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899752-25-1](/img/structure/B2781904.png)
3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound known for its intricate structure and potential applications in various scientific fields, including medicinal chemistry and material sciences. The compound contains a pyrazolo[3,4-d]pyrimidinone core, a phenyl group, and a cyclohexyl group, making it a molecule of interest for researchers.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also displays moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:
Formation of pyrazolo[3,4-d]pyrimidinone core: : This can be achieved by condensing appropriate hydrazine derivatives with 4-oxo-1-phenyl-1H-pyrazole-5-carbaldehyde.
Addition of cyclohexyl group: : The cyclohexyl group can be introduced via a Friedel-Crafts alkylation or similar reactions.
Propanamide linkage: : Coupling of the intermediate with 3-cyclohexylpropanoic acid or its derivatives under suitable conditions (e.g., amidation reaction) to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to optimize reaction conditions and ensure consistent product quality. Use of catalysts and optimizations in temperature and pressure conditions are common to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at specific sites, potentially modifying the phenyl or cyclohexyl groups.
Reduction: : Selective reduction can be performed on the pyrazolo[3,4-d]pyrimidinone core.
Substitution: : The phenyl group allows for various electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or use of sodium borohydride.
Substitution: : Halogenation agents like N-bromosuccinimide or chlorinating agents.
Major Products
The reactions lead to the formation of various derivatives, each differing slightly in molecular structure but potentially offering new properties for different applications.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a subject of study in synthetic organic chemistry, aiding in the development of new synthetic methodologies.
Biology
In biological research, its ability to interact with certain proteins or enzymes could be investigated for therapeutic potential.
Medicine
Potentially, the compound might exhibit pharmacological activity, thus being a candidate for drug development research, particularly in targeting specific molecular pathways or diseases.
Industry
In material sciences, the compound can be explored for its properties in forming new materials or composites.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)urea: : Shares the pyrazolo[3,4-d]pyrimidinone core.
Cyclohexylcarbonyl derivatives: : Similar in containing the cyclohexyl group.
Highlighting Uniqueness
The uniqueness of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide lies in its combined structural features, leading to a wide array of potential chemical reactions and applications in diverse fields.
Properties
IUPAC Name |
3-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h2,5-6,9-10,13-15H,1,3-4,7-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHUNWRHXKWNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)
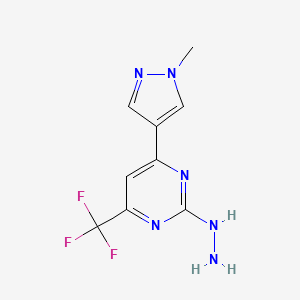

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)

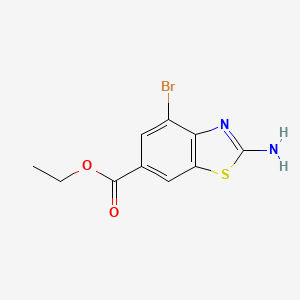
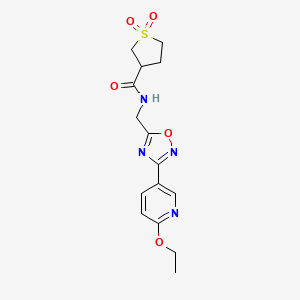

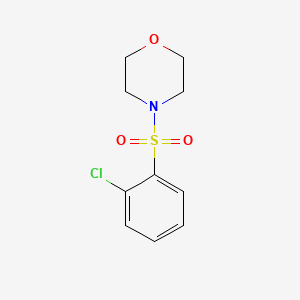
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)
